molecular formula C13H18N2O3 B1502759 tert-Butyl 4-carbamoylbenzylcarbamate CAS No. 871721-44-7

tert-Butyl 4-carbamoylbenzylcarbamate

Cat. No.: B1502759
CAS No.: 871721-44-7
M. Wt: 250.29 g/mol
InChI Key: PMINPRFNLNPWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-carbamoylbenzylcarbamate: is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of benzylcarbamate and is known for its utility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-carbamoylbenzylcarbamate typically involves the reaction of 4-carbamoylbenzyl alcohol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C .

Industrial Production Methods

On an industrial scale, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-carbamoylbenzylcarbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceuticals.

Scientific Research Applications

Tert-Butyl 4-carbamoylbenzylcarbamate is used in several scientific research areas:

  • Chemistry: : It serves as a building block in organic synthesis and is used to create complex molecules.

  • Biology: : The compound is utilized in biochemical studies to understand enzyme mechanisms.

  • Industry: : The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-carbamoylbenzylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 4-carbamoylbenzylcarbamate is similar to other carbamate derivatives, such as phenyl carbamate and benzyl carbamate . its unique structure and functional groups make it distinct in terms of reactivity and application. The presence of the tert-butyl group enhances its stability and reactivity compared to simpler carbamates.

List of Similar Compounds

  • Phenyl carbamate

  • Benzyl carbamate

  • Ethyl carbamate

  • Propyl carbamate

Properties

IUPAC Name

tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMINPRFNLNPWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677664
Record name tert-Butyl [(4-carbamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871721-44-7
Record name tert-Butyl [(4-carbamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-carbamoylbenzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-carbamoylbenzylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-carbamoylbenzylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-carbamoylbenzylcarbamate
Reactant of Route 5
tert-Butyl 4-carbamoylbenzylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-carbamoylbenzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.